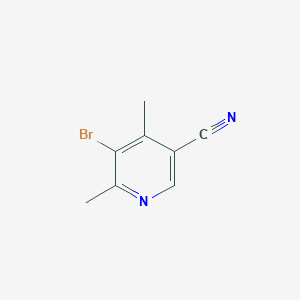

5-Bromo-4,6-dimethylnicotinonitrile

Beschreibung

Contextual Background of Substituted Nicotinonitriles in Synthetic Chemistry

Substituted nicotinonitriles, also known as 3-cyanopyridines, are a class of organic compounds that have garnered significant attention in synthetic chemistry. researchgate.netekb.eg Their versatile structure, featuring a pyridine (B92270) ring with a nitrile group at the 3-position, allows for a wide array of chemical transformations. This makes them valuable precursors and intermediates in the synthesis of more complex molecules. researchgate.net The reactivity of the cyano group and the pyridine ring enables chemists to introduce various functional groups, leading to a diverse library of compounds with tailored properties. ekb.eg

The synthesis of nicotinonitrile derivatives can be achieved through several established methods, including the condensation of 1,3-dicarbonyl compounds with 3-aminoenones and the Hantzsch pyridine synthesis. youtube.com These methods provide access to a broad spectrum of substituted nicotinonitriles, which serve as key building blocks in the creation of novel materials and compounds with potential applications in various scientific fields. researchgate.net

Significance of Brominated Pyridine Derivatives in Organic Synthesis

The introduction of a bromine atom onto a pyridine ring significantly enhances its utility in organic synthesis. Brominated pyridine derivatives are highly sought-after intermediates due to the reactivity of the carbon-bromine bond. This bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the construction of complex molecular architectures.

Furthermore, the bromine atom can be displaced by a range of nucleophiles, providing a straightforward route to introduce diverse functional groups onto the pyridine core. The regioselective bromination of pyridine and its derivatives is a well-studied area, with various methods developed to control the position of bromination. acs.orgacs.org For instance, the bromination of isoquinoline (B145761) with N-bromosuccinimide in sulfuric acid at low temperatures yields 5-bromoisoquinoline (B27571) with high regioselectivity. orgsyn.org The ability to precisely place a bromine atom on the pyridine ring is a powerful tool for synthetic chemists, enabling the targeted synthesis of specific isomers.

Research Landscape and Gaps Pertaining to 5-Bromo-4,6-dimethylnicotinonitrile

While substituted nicotinonitriles and brominated pyridines are individually well-documented in the chemical literature, the specific compound this compound (CAS No. 63644-86-0) represents a more specialized area of research. bldpharm.com Available information suggests its primary role as a chemical intermediate. Its structure combines the features of a nicotinonitrile with a bromine substituent, making it a potentially valuable building block for more complex molecules.

A survey of the existing literature reveals that while general synthetic routes to brominated and substituted pyridines are established, detailed studies focusing exclusively on the synthesis, reactivity, and application of this compound are not extensively published. This indicates a research gap and an opportunity for further investigation into the unique properties and potential applications of this specific compound.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound is to elucidate its chemical behavior and explore its utility as a synthetic intermediate. Key areas of investigation would include:

Development of efficient and scalable synthetic routes: While general methods for pyridine synthesis exist, optimizing a procedure for the specific and high-yield production of this compound is a crucial first step.

Exploration of its reactivity: A thorough investigation of how the bromo and cyano groups, as well as the methyl substituents on the pyridine ring, influence its participation in various chemical reactions is necessary. This includes studying its behavior in cross-coupling reactions, nucleophilic substitutions, and transformations of the nitrile group.

Synthesis of novel derivatives: Utilizing this compound as a starting material to synthesize new and more complex molecules. This could involve creating libraries of related compounds for further study.

By systematically addressing these objectives, the scientific community can gain a comprehensive understanding of this compound's chemical profile and unlock its potential for the synthesis of novel and valuable chemical entities.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 63644-86-0 | bldpharm.com |

| Molecular Formula | C8H7BrN2 | |

| IUPAC Name | 5-bromo-4,6-dimethylpyridine-3-carbonitrile |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-7(3-10)4-11-6(2)8(5)9/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIDZLYWLXOVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C#N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4,6 Dimethylnicotinonitrile and Its Key Precursors

Classical Synthetic Routes to 5-Bromo-4,6-dimethylnicotinonitrile

The classical approaches to synthesizing this compound often involve the functionalization of a pre-formed pyridine (B92270) ring system. These methods, while established, typically require multiple steps and sometimes harsh reaction conditions.

Synthesis from 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Precursors

A common strategy to obtain the target nicotinonitrile involves a two-step sequence starting from the corresponding 2-oxo-dihydropyridine precursor. This method circumvents the direct removal of the oxygen atom, which is challenging, by converting it into a better leaving group.

The first step is the conversion of the 2-oxo group into a 2-chloro substituent. This is typically achieved by treating 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction transforms the pyridone into the more reactive 2-chloronicotinonitrile derivative.

The subsequent step is the reductive dehalogenation of the 2-chloro intermediate to yield the final product, this compound. This reduction can be accomplished through various methods, most notably catalytic hydrogenation. dicp.ac.cn Catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) in the presence of hydrogen gas are effective for this transformation. dicp.ac.cnasianpubs.org The reaction is typically carried out in a solvent like acetic acid. asianpubs.org Alternative mild reducing agents like polymethylhydrosiloxane (PMHS) with a palladium catalyst have also been reported for the efficient room-temperature dechlorination of chloroarenes, including 2-chloropyridine. msu.edu

| Catalyst/Reagent | Solvent | Conditions | Reference |

|---|---|---|---|

| PtO₂ (Adams' catalyst) | Glacial Acetic Acid | H₂ (50 bar), Room Temperature | asianpubs.org |

| Pd(OH)₂/C | Acetic Acid | H₂ (100 bar) | dicp.ac.cn |

| Pd(OAc)₂ / PMHS / KF | THF | Room Temperature | msu.edu |

Bromination Strategies in Nicotinonitrile Synthesis

Direct bromination of the 4,6-dimethylnicotinonitrile (B182455) core presents a challenge due to the electronic nature of the pyridine ring. The nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution, making such reactions significantly more difficult than for benzene. quimicaorganica.orgyoutube.com When substitution does occur, it is directed to the 3- and 5-positions.

For the synthesis of this compound, direct bromination of 4,6-dimethylnicotinonitrile would be the most atom-economical approach. The reaction would require a potent brominating agent and potentially harsh conditions. N-Bromosuccinimide (NBS) is a common reagent for electrophilic bromination and can be activated by acidic catalysts. organic-chemistry.orgresearchgate.net The reaction may require elevated temperatures to overcome the deactivated nature of the pyridine ring. The methyl groups at the 4- and 6-positions are weak activating groups and will influence the regioselectivity of the bromination, favoring substitution at the 3- or 5-position.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient synthetic methods. Microwave-assisted synthesis is a prominent example of such an approach.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions. analis.com.myresearchgate.net The synthesis of this compound and its derivatives can benefit from this technology. For instance, the bromination step using NBS can be significantly enhanced by microwave heating, potentially reducing reaction times from hours to minutes and improving yields. nih.gov Similarly, the synthesis of precursors, such as pyrimidine derivatives, has been shown to be highly efficient under microwave irradiation, often proceeding in a one-pot manner with high yields in very short reaction times. researchgate.netmdpi.com This methodology reduces energy consumption and minimizes the use of hazardous solvents, aligning with the goals of green chemistry. analis.com.my

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Conventional | 8-18 hours | 56-79% | analis.com.my |

| Microwave | 8-17 minutes | 74-85% | ||

| Hydrolysis | Conventional | 6 hours | 76-85% | analis.com.my |

| Microwave | 6 minutes | 82-94% |

Synthesis of Sulfur-Containing Precursors to this compound Derivatives

Sulfur-containing analogues of nicotinonitriles are important intermediates for the synthesis of various heterocyclic compounds. The preparation of these precursors involves specific synthetic strategies.

Preparation of 2-Mercapto-4,6-dimethylnicotinonitrile

The synthesis of 2-Mercapto-4,6-dimethylnicotinonitrile, also known by its tautomeric form 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is a key step for accessing a range of sulfur-containing derivatives. A common method for its preparation involves the reaction of an α,β-unsaturated ketone with a source of sulfur and a nitrile. Specifically, the reaction of acetylacetone (2,4-pentanedione) with malononitrile and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine can yield the desired product. This type of multi-component reaction is related to the Gewald reaction, which is widely used for the synthesis of substituted 2-aminothiophenes.

Novel Synthetic Pathways and Analog Preparations Related to this compound

The synthesis of this compound can be approached through a multi-step process that begins with the construction of the core 4,6-dimethylnicotinic acid structure. This is followed by bromination and subsequent conversion of the carboxylic acid group to a nitrile.

A plausible synthetic route commences with the synthesis of 4,6-dimethylnicotinic acid. While various methods for the synthesis of substituted nicotinic acids exist, a common strategy involves the cyclization of appropriate acyclic precursors. For instance, the Hantzsch pyridine synthesis or similar condensation reactions can be employed to construct the dihydropyridine ring, which is subsequently oxidized to the corresponding pyridine.

Once 4,6-dimethylnicotinic acid is obtained, the next crucial step is the regioselective bromination at the 5-position of the pyridine ring. The bromination of nicotinic acid itself to yield 5-bromonicotinic acid has been documented. This transformation is typically achieved using a brominating agent in the presence of a suitable catalyst and solvent system. For example, a mixture of bromine and thionyl chloride can be employed for this purpose. The reaction conditions, including temperature and reaction time, are critical for achieving high yields and selectivity.

The final step in the synthesis of this compound is the conversion of the carboxylic acid group of 5-Bromo-4,6-dimethylnicotinic acid into a nitrile. This transformation can be accomplished through several established methods. One common approach involves the conversion of the carboxylic acid to a primary amide, followed by dehydration. Reagents such as thionyl chloride or phosphorus oxychloride are effective for this dehydration step.

Alternatively, a one-pot conversion of the carboxylic acid to the nitrile can be achieved using various reagents, such as trichlorotriazine or cyanuric chloride in the presence of a tertiary amine. Another potential method is the Sandmeyer reaction, which involves the conversion of an amino group to a nitrile via a diazonium salt intermediate. wikipedia.orggoogle.com This would necessitate starting from an amino-substituted precursor. The Sandmeyer reaction is a versatile method for introducing a cyano group onto an aromatic ring and proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Novel synthetic pathways may explore alternative starting materials or more efficient catalytic systems. For instance, the synthesis of related 2-amino-3-cyano-4,6-diphenylnicotinonitriles has been reported, which involves a multi-component reaction of chalcones, malononitrile, and ammonium acetate. chemicalbook.com While not a direct route to the target molecule, this highlights the utility of multi-component reactions in constructing highly substituted pyridine rings.

The preparation of analogs of this compound can be achieved by modifying the synthetic sequence. For example, using different starting materials in the initial ring formation can lead to variations in the substituents on the pyridine ring. Furthermore, the bromo substituent at the 5-position can potentially be replaced by other functional groups through various cross-coupling reactions, opening up a wide range of structural analogs.

Below are tables summarizing key reactions and potential precursors involved in the synthesis of this compound.

Table 1: Key Synthetic Transformations

| Transformation | Reagents and Conditions | Precursor | Product |

| Bromination | Br2, Thionyl Chloride | 4,6-Dimethylnicotinic Acid | 5-Bromo-4,6-dimethylnicotinic Acid |

| Nitrile Formation | 1. SOCl2, NH4OH 2. POCl3 | 5-Bromo-4,6-dimethylnicotinic Acid | This compound |

| Sandmeyer Reaction | 1. NaNO2, HCl 2. CuCN | 5-Amino-4,6-dimethylnicotinonitrile | This compound |

Reactivity and Derivatization Chemistry of 5 Bromo 4,6 Dimethylnicotinonitrile

Nucleophilic Substitution Reactions on 5-Bromo-4,6-dimethylnicotinonitrile Frameworks

The electron-withdrawing nature of the nitrile group and the pyridine (B92270) nitrogen atom activates the aromatic ring, making it susceptible to nucleophilic attack. This reactivity is particularly pronounced at the halogenated position and can also be observed at the nitrile functionality.

Reactions at the Halogenated Position

The bromine atom at the 5-position of the pyridine ring serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reactions with amines, such as morpholine (B109124) or piperidine, can displace the bromide to yield the corresponding 5-amino-substituted nicotinonitriles. clockss.orgresearchgate.net The reaction conditions for such transformations typically involve heating the reactants in a polar aprotic solvent, sometimes in the presence of a base to neutralize the hydrogen bromide formed.

Similarly, other nucleophiles like alkoxides or thiolates can be employed to introduce oxygen or sulfur functionalities at this position. The amenability of related bromo-pyridines to Suzuki-Miyaura cross-coupling reactions with arylboronic acids also suggests that this compound can be a suitable substrate for forming new carbon-carbon bonds, expanding its synthetic utility.

Table 1: Examples of Nucleophilic Substitution at the Halogenated Position

| Nucleophile | Reagent | Product |

| Amine | Morpholine | 5-Morpholino-4,6-dimethylnicotinonitrile |

| Amine | Piperidine | 5-Piperidino-4,6-dimethylnicotinonitrile |

| Alkoxide | Sodium methoxide | 5-Methoxy-4,6-dimethylnicotinonitrile |

| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)-4,6-dimethylnicotinonitrile |

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. One of the most common reactions is its hydrolysis to a carboxylic acid. researchgate.net This can be achieved under either acidic or basic conditions, typically by heating with aqueous acid or base. The initial product of hydrolysis is an amide, which can be isolated under milder conditions.

Furthermore, the electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles like Grignard reagents. masterorganicchemistry.commasterorganicchemistry.com The addition of a Grignard reagent (R-MgX) to the nitrile leads to the formation of an imine intermediate after an aqueous workup. This imine can then be hydrolyzed to a ketone, providing a route to introduce a new carbon-carbon bond and a carbonyl functionality. masterorganicchemistry.comyoutube.com

Table 2: Transformations of the Nitrile Group

| Reagent(s) | Conditions | Product |

| H₃O⁺, Δ | Acidic Hydrolysis | 5-Bromo-4,6-dimethylnicotinic acid |

| 1. RMgX; 2. H₂O | Grignard Reaction | 1-(5-Bromo-4,6-dimethylpyridin-3-yl)-1-alkanone |

| LiAlH₄ | Reduction | (5-Bromo-4,6-dimethylpyridin-3-yl)methanamine |

Reactions with Organophosphorus Reagents

Organophosphorus reagents are powerful tools in organic synthesis, enabling a wide range of transformations. The reactions of this compound with reagents like trialkyl phosphites and Wittig-Horner reagents can lead to interesting and synthetically useful products.

Transformations with Trialkyl Phosphites

The reaction of halogenated heterocycles with trialkyl phosphites can proceed via different pathways. While not specifically detailed for this compound, related bromo-pyridines can undergo reactions leading to the formation of phosphonates through an Arbuzov-type reaction. In some cases, coupling reactions can also be observed.

Reactions with Wittig-Horner Reagents

The Wittig-Horner reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. These reagents are generally more reactive than the corresponding phosphoranes and offer advantages in terms of selectivity and ease of product separation. The reaction of a Wittig-Horner reagent with the nitrile group of this compound is not a standard transformation. However, if the nitrile group is first converted to a ketone via a Grignard reaction as described in section 3.1.2, the resulting ketone can readily undergo a Wittig-Horner reaction to form an alkene. This two-step sequence provides a versatile method for the synthesis of various substituted styryl- and vinyl-pyridines.

Cyclization Reactions of this compound Intermediates

The functional groups present in this compound and its derivatives serve as handles for the construction of fused heterocyclic systems. A particularly useful strategy involves the synthesis of thieno[2,3-b]pyridines, which are known for their interesting biological activities. researchgate.net

A common approach starts with the conversion of the nitrile group into a functionality that can participate in a cyclization reaction. For example, if the nitrile is hydrolyzed to a carboxylic acid, subsequent reaction with a reagent like phosphorus pentasulfide could potentially lead to the formation of a thieno[2,3-b]pyridine (B153569) derivative, although this specific transformation would require experimental validation.

A more established route involves the reaction of related 2-chloronicotinonitriles with α-mercapto ketones or esters. Adapting this to this compound, one could envision a sequence where the bromine is first substituted by a thiol group, followed by reaction with an α-haloketone and subsequent intramolecular cyclization to afford the thieno[2,3-b]pyridine core.

For instance, a plausible synthetic route could involve the reaction of a derivative of this compound with chloroacetone. The resulting intermediate can then be cyclized in the presence of a base to yield a substituted thieno[2,3-b]pyridine. mdpi.com

Table 3: Key Intermediates and Products in Cyclization Reactions

| Starting Material Derivative | Reagent(s) | Intermediate/Product | Heterocyclic System Formed |

| 5-Mercapto-4,6-dimethylnicotinonitrile | 1. Chloroacetone; 2. Base | 2-Acetyl-3-amino-5,7-dimethylthieno[2,3-b]pyridine | Thieno[2,3-b]pyridine |

| 5-Amino-4,6-dimethylnicotinonitrile | Diethyl malonate | 4-Hydroxy-5,7-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Pyrrolo[2,3-b]pyridine |

Formation of Pyrazolo[3,4-b]pyridine Systems

The synthesis of pyrazolo[3,4-b]pyridine systems often involves the reaction of a 5-aminopyrazole derivative with a suitable β-dicarbonyl compound or its equivalent. mdpi.commdpi.com While direct reactions involving this compound for the formation of this specific fused ring system are not extensively detailed in the provided search results, the general strategies for constructing the pyrazolo[3,4-b]pyridine core are well-established. These methods typically proceed through a condensation reaction followed by cyclization.

For instance, the reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of a catalyst like ZrCl4 has been shown to yield pyrazolo[3,4-b]pyridine derivatives. mdpi.com Another approach involves a three-component reaction of 3-methyl-1-aryl-1H-pyrazol-5-amines, 1,3-dicarbonyl compounds, and aromatic aldehydes, catalyzed by L-proline. Furthermore, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes can be employed. nih.gov

The general mechanism for the formation of the pyrazolo[3,4-b]pyridine ring involves the initial reaction of the amino group of the pyrazole (B372694) with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration. mdpi.com The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | ZrCl4, EtOH/DMF, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines |

| 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine | Aldehyde derivatives, 3-(cyanoacetyl) indole | Nano-magnetic metal–organic framework, 100 °C, solvent-free | Pyrazolo[3,4-b]pyridine derivatives |

| 5-Aminopyrazoles | Alkynyl aldehydes | Silver, iodine, or NBS | Halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines |

Synthesis of Thieno[2,3-b]pyridine Derivatives

The synthesis of thieno[2,3-b]pyridine derivatives from substituted nicotinonitriles is a well-documented transformation. researchgate.net A common strategy involves the reaction of a 2-halonicotinonitrile with a sulfur-containing reagent. Although the direct use of this compound is not explicitly described, analogous reactions provide a clear pathway.

One established method is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. A variation of this approach, known as the Thorpe–Ziegler reaction, is also frequently employed for the synthesis of thieno[2,3-b]pyridines. researchgate.net

For example, the reaction of 2-chloro-N-(4-chlorophenyl)acetamide with various carbonitriles in the presence of sodium carbonate in absolute ethanol (B145695) leads to the formation of 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives. nih.gov Similarly, the reaction of 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile with various reagents can lead to the formation of thieno[2,3-b]pyridine derivatives. mdpi.comdntb.gov.uaresearchgate.net

| Starting Material Type | Reagents | Conditions | Product |

| Cycloalkanones | Ethyl formate, cyanothioacetamide, piperidinium (B107235) acetate | Water, reflux | 2-Aminothiophene-3-carbonitriles |

| Carbonitriles | 2-Chloro-N-(aryl)acetamide, sodium carbonate | Absolute ethanol | 3-Amino-N-phenyl-thieno[2,3-b]pyridine-2-carboxamides |

| 2-Sulfanylpyridine-3-carbonitrile | α-Halo ketones, potassium hydroxide (B78521) | N,N-dimethylformamide | 3-Aminothieno[2,3-b]pyridine derivatives |

Coupling Reactions and Azo Compound Formation

The bromine atom in this compound is a key functional group that allows for various cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction typically involves the palladium-catalyzed coupling of the bromo-substituted pyridine with an arylboronic acid to form a new carbon-carbon bond. researchgate.netresearchgate.netnih.govchemrxiv.org While specific examples with this compound are not provided, the general applicability of this reaction to bromo-pyridines is well-established.

The formation of azo compounds from aromatic amines is a classic organic transformation. organic-chemistry.orgnih.gov This typically involves diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. In the context of this compound, a potential pathway to an azo compound would first require the conversion of the cyano group or the bromo substituent into an amino group. Once the corresponding aminopyridine is formed, it could be diazotized and coupled with a suitable aromatic partner to yield an azo dye.

Exploration of Other Reactive Sites and Functional Group Transformations on this compound

Beyond the reactions at the bromine and cyano positions, other functional group transformations on this compound can be envisaged. The methyl groups on the pyridine ring could potentially undergo oxidation or halogenation under specific conditions.

Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or a carboxamide. For example, the related compound 5-Bromo-4,6-dimethylnicotinic acid is known. alfa-chemistry.comachemblock.com This acid or its corresponding ester could then be used in further derivatization reactions. The pyridine nitrogen can also be a site for reactions such as N-oxidation or quaternization. Additionally, the bromine atom can be substituted by other nucleophiles.

Structural Characterization and Spectroscopic Analysis of 5 Bromo 4,6 Dimethylnicotinonitrile and Its Derivatives

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within a molecule are sensitive to their chemical environment, providing a unique "fingerprint" of the compound.

For 5-Bromo-4,6-dimethylnicotinonitrile , the FT-IR spectrum is expected to exhibit several characteristic absorption bands. The presence of the nitrile group (C≡N) would be confirmed by a sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹. The C-H stretching vibrations of the two methyl groups would appear in the 2950-3000 cm⁻¹ region. Aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, often below 600 cm⁻¹.

In a study of a related compound, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester , the FT-IR spectrum showed characteristic peaks at 3355 cm⁻¹ (N-H), 2987 cm⁻¹ (Ar-C-H), 2958 cm⁻¹ (Aliphatic C-H), 1693 cm⁻¹ (C=O), 1649 cm⁻¹ (C=C), and 580 cm⁻¹ (C-Br), illustrating how FT-IR can be used to identify key functional groups. urfu.ru Similarly, the IR spectrum of 4-bromobenzonitrile shows a prominent nitrile peak, providing a reference for the expected nitrile absorption in the target compound. nist.gov

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | 2240 - 2260 | Medium, Sharp |

| C-H (Methyl) | 2950 - 3000 | Medium to Strong |

| C-H (Aromatic) | > 3000 | Variable |

| C=C, C=N (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

For This compound (C₈H₇BrN₂), the molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity for the molecular ion, one at m/z corresponding to the molecule with ⁷⁹Br and another at m/z+2 for the molecule with ⁸¹Br. The calculated monoisotopic mass for C₈H₇⁷⁹BrN₂ is approximately 210.98 u, and for C₈H₇⁸¹BrN₂ is approximately 212.98 u.

Common fragmentation pathways for this molecule would likely involve the loss of a bromine atom (M-Br)⁺, a methyl group (M-CH₃)⁺, or hydrogen cyanide (M-HCN)⁺. The presence of these fragment ions in the spectrum would further support the proposed structure.

For instance, in the mass spectrum of 5-(4-bromophenyl)-4,6-dichloropyrimidine , a molecular ion peak was observed at m/z 302 [M+H]⁺, confirming its molecular weight. atlantis-press.com This highlights the role of mass spectrometry in verifying the identity of synthesized compounds.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | ~211, 213 | Molecular ion with characteristic Br isotope pattern |

| [M-Br]⁺ | ~132 | Loss of a bromine atom |

| [M-CH₃]⁺ | ~196, 198 | Loss of a methyl group |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and empirical formula. For new compounds, an accuracy to within ±0.4% is generally required. nih.gov

For This compound with the molecular formula C₈H₇BrN₂, the theoretical elemental composition can be calculated.

Table 4: Calculated Elemental Analysis for C₈H₇BrN₂

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 45.53% |

| Hydrogen (H) | 3.34% |

| Bromine (Br) | 37.86% |

Experimental determination of these percentages for a synthesized sample of this compound would be a crucial step in its structural confirmation.

Advanced Structural Elucidation Techniques for Related Nicotinonitrile Compounds

Beyond the standard spectroscopic methods, advanced techniques can provide even more detailed structural information, particularly for complex nicotinonitrile derivatives or for resolving subtle stereochemical features.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning ¹H and ¹³C signals. For a complex nicotinonitrile derivative, a COSY spectrum would reveal proton-proton coupling networks, while HSQC and HMBC spectra would establish direct and long-range correlations between protons and carbons, respectively. This would be particularly useful in confirming the substitution pattern on the pyridine ring.

X-ray Crystallography: For crystalline derivatives of nicotinonitrile, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. For example, the crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester was determined by X-ray diffraction, confirming its flattened boat conformation and providing detailed information on intermolecular hydrogen bonding. urfu.ru

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used in conjunction with experimental data. These methods can predict spectroscopic properties (NMR chemical shifts, IR frequencies) and thermodynamic stabilities of different isomers or conformers. Comparing the calculated data with experimental results can provide a deeper understanding of the molecule's structure and electronic properties.

Computational and Theoretical Studies on 5 Bromo 4,6 Dimethylnicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its reactivity. researchgate.net Methods like Density Functional Theory (DFT) are frequently employed to model pyridine (B92270) derivatives, providing a detailed picture of electron distribution and energy levels. nih.govliverpool.ac.uk

For 5-Bromo-4,6-dimethylnicotinonitrile, DFT calculations can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

The electronic properties of the pyridine ring are significantly influenced by its substituents. rsc.org In this case, the electron-withdrawing bromo and cyano groups, along with the electron-donating methyl groups, create a unique electronic profile. Computational models can precisely quantify these effects. Reactivity indices, such as chemical hardness (η), electronic chemical potential (µ), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. mdpi.com These indices provide a quantitative measure of the molecule's stability and its propensity to act as an electrophile or nucleophile. For instance, a compound with a low chemical hardness is considered "soft" and more reactive. mdpi.com

Table 1: Illustrative Electronic Properties of a Substituted Nicotinonitrile Calculated via DFT This table demonstrates the type of data generated from DFT calculations for substituted pyridine compounds, as described in the literature. mdpi.com

| Parameter | Description | Typical Calculated Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (E_LUMO - E_HOMO) | 4.5 to 6.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.25 to 3.25 eV |

| Electrophilicity (ω) | Measure of energy lowering when acquiring electrons | 1.0 to 2.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.0 to 4.0 Debye |

Note: The values presented are illustrative and based on typical ranges for similar heterocyclic compounds.

Analysis of the molecular orbitals would likely show the HOMO concentrated around the electron-rich dimethyl-substituted pyridine ring, while the LUMO would be influenced by the electron-withdrawing cyano and bromo groups. This distribution is key to predicting how the molecule will interact with electrophiles and nucleophiles.

Conformational Analysis and Polymorphism Investigations for Nicotinonitrile Scaffolds

The study of molecular conformation and polymorphism is critical for understanding the solid-state properties of organic compounds. Conformational polymorphism occurs when a flexible molecule exists in different spatial arrangements (conformers), which then pack into distinct crystal lattices (polymorphs). nih.gov Nicotinonitrile scaffolds, while based on a rigid aromatic ring, can exhibit conformational flexibility, particularly with respect to the orientation of substituents.

The stability of different polymorphs is determined by a delicate balance between the intramolecular energy of the conformer and the intermolecular energy of the crystal lattice. nih.gov A higher-energy, or more strained, conformer may be stabilized within a crystal lattice that allows for more favorable intermolecular interactions, such as hydrogen bonding or π-π stacking.

Studies on related nicotinic acid derivatives have revealed the existence of multiple polymorphs, each displaying unique physical properties like color and solubility, arising directly from differences in molecular conformation and hydrogen-bonding patterns. researchgate.net For this compound, computational methods can be used to predict the potential energy surface of the molecule, identifying low-energy conformers that are likely to exist. These conformers can then be used as starting points for crystal structure prediction, a computational technique that seeks to identify stable polymorphic forms.

Table 2: Factors Influencing Polymorph Stability in Nicotinonitrile Scaffolds This table outlines the key energetic contributions that are evaluated in computational polymorphism studies. nih.gov

| Factor | Description | Role in Polymorphism |

| Conformer Energy (E_conf) | The intrinsic strain energy of a specific molecular conformation. | Different conformers serve as the building blocks for different polymorphs. |

| Lattice Energy (U_latt) | The energy released when molecules assemble into a crystal lattice. | Stronger intermolecular interactions (e.g., C-H···N, halogen bonds) lead to a more stable lattice. |

| Total Energy (E_total) | The sum of conformer and lattice energies. | The most stable polymorph will generally have the lowest total energy under given conditions. |

Although specific polymorphic studies on this compound have not been reported, the principles of conformational analysis are essential for predicting its solid-state behavior and properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate step-by-step pathways of chemical reactions. By mapping the potential energy surface, these models can identify transition states, intermediates, and the energy barriers associated with each step. mit.edusmu.edu

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions at the bromine site, computational studies can provide a level of detail that is often inaccessible through experiments alone. DFT calculations are commonly used to model the reaction coordinates of pyridine derivatives. researchgate.net For example, in a reaction involving the cyanation of a pyridine ring, theoretical calculations can explain the observed regioselectivity by comparing the activation energies for substitution at different positions, revealing the influence of both steric and electronic factors. researchgate.net

A computational study of a reaction mechanism typically involves the following steps:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Transition State Search: Sophisticated algorithms are used to locate the high-energy transition state structure that connects reactants to products or intermediates. mit.edu

Intermediate Identification: Any stable species that exist between the reactant and product along the reaction pathway are identified and optimized.

Energy Profile Construction: The relative energies of all species (reactants, transition states, intermediates, products) are calculated to construct a complete energy profile of the reaction, revealing the rate-determining step.

Studies on reactions with acetonitrile, the nitrile-containing functional group, have used computational methods to confirm the roles of radical intermediates and trace complex reaction pathways involving multiple cyclization and migration steps. rsc.org

Table 3: Illustrative Data from a Computational Study of a Reaction Mechanism This table represents the type of information generated when modeling a hypothetical reaction pathway for a substituted pyridine.

| Species | Description | Relative Energy (kcal/mol) | Key Structural Feature |

| Reactants | Isolated starting materials | 0.0 | Initial bond lengths |

| Transition State 1 | Highest energy point for the first step | +20.5 | Breaking of C-Br bond, formation of new bond |

| Intermediate | A stable species formed during the reaction | +5.2 | Fully formed intermediate complex |

| Transition State 2 | Highest energy point for the second step | +15.8 | Rearrangement or subsequent reaction |

| Products | Final, stable molecules | -10.7 | Final bond lengths |

By applying these computational techniques, researchers can gain a fundamental understanding of the reaction mechanisms involving this compound, enabling the optimization of reaction conditions and the design of new synthetic routes.

Advanced Applications of 5 Bromo 4,6 Dimethylnicotinonitrile and Its Derivatives in Organic Chemistry

Utility as Building Blocks in Heterocyclic Synthesis

The nicotinonitrile framework is a well-established precursor for the synthesis of more complex heterocyclic systems. The presence of reactive functional groups allows for a variety of cyclization and condensation reactions to build fused-ring structures. For instance, nicotinonitrile derivatives are key starting materials for preparing thieno[2,3-b]pyridines, which are investigated for their biological and pharmacological activities. chem-soc.si The general strategy often involves using a substituted nicotinonitrile as a scaffold and introducing other reagents to construct an adjoining ring.

In the case of 5-Bromo-4,6-dimethylnicotinonitrile, the molecule offers several reactive handles for elaboration:

The Nitrile Group: This group can undergo hydrolysis to form amides or carboxylic acids, or it can participate in cyclization reactions.

The Bromine Atom: As a halogen, it is an excellent leaving group for nucleophilic substitution or a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl substituents.

The Methyl Groups: The protons on the methyl groups are weakly acidic and can be deprotonated to form anions, which can then act as nucleophiles.

The Pyridine (B92270) Ring: The nitrogen atom can be N-alkylated or N-oxidized, and the ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions.

A common transformation for related nicotinonitriles involves reacting them with phosphorus oxychloride to create chloro-derivatives, which are then used in further syntheses. chem-soc.si Similarly, the bromo-substituent on this compound is a prime site for creating fused heterocycles. nih.govorganic-chemistry.orgnih.govcore.ac.uk For example, a palladium-catalyzed intramolecular cyclization is a powerful method for assembling fused systems. This approach highlights the potential for the bromo- and nitrile- functionalities to work in concert to build complex polycyclic molecules.

The synthesis of N-fused heterocycles is a significant area of research, and strategies involving aromatization-driven intramolecular acyl transfer from heteroaryl ketones demonstrate the sophisticated transformations possible from pyridine-based starting materials. nih.gov The versatility of this compound makes it a valuable intermediate for accessing novel fused pyridine, thienopyridine, and other complex heterocyclic frameworks. chem-soc.siorganic-chemistry.org

Application in Material Science Research (e.g., dyes, photo industries)

The electronic properties of the substituted pyridine ring make nicotinonitrile derivatives attractive candidates for applications in material science, particularly as functional dyes and components in photo-responsive materials. The core structure, featuring an electron-withdrawing nitrile group and an aromatic system, is a common motif in organic electronics. Nicotinonitrile derivatives are explored for their potential in creating compounds with significant biological and therapeutic properties, which often involves studying their fluorescence for imaging purposes. ekb.egekb.eg

The development of novel dyes and photoluminescent materials often relies on tuning the electronic structure of a chromophore. Coumarin (B35378) derivatives, for example, are a class of heterocyclic compounds whose photophysical properties, such as fluorescence quantum yield and Stokes shift, can be precisely controlled by adding electron-donating or electron-withdrawing groups. nih.gov This principle is directly applicable to this compound.

The structure of this compound can be envisioned as a scaffold for creating Donor-π-Acceptor (D-π-A) dyes.

The nicotinonitrile part of the molecule acts as an effective electron acceptor .

The bromine atom at the 5-position can be replaced with various electron-donating groups via cross-coupling reactions.

The pyridine ring itself serves as the π-bridge connecting the donor and acceptor.

By systematically varying the donor group, the intramolecular charge transfer (ICT) characteristics can be modulated, which in turn tunes the absorption and emission wavelengths of the molecule. This tunability is crucial for applications such as:

Organic Light-Emitting Diodes (OLEDs): Where precise color control is necessary.

Laser Dyes: Requiring high fluorescence quantum yields and photostability.

Dye-Sensitized Solar Cells (DSSCs): Where broad absorption across the solar spectrum is desired.

Research on 6-aryl coumarin derivatives has shown that substitution on the heterocyclic core leads to significant shifts in absorption and emission wavelengths, demonstrating the power of this molecular design strategy. nih.gov A similar approach using this compound as the starting platform could yield a new class of functional materials with tailored photophysical properties.

Exploration in Analytical Chemistry (e.g., molecular sensing)

The inherent properties of the nicotinonitrile scaffold make it a promising platform for the development of molecular sensors and analytical reagents. The nitrogen atom of the pyridine ring and the nitrile group both possess lone pairs of electrons, making them potential binding sites for metal ions and other analytes. Furthermore, the bromo-substituent provides a convenient attachment point for introducing other functionalities to create highly selective and sensitive chemosensors.

The principle behind many fluorescent chemosensors is a change in their photophysical properties upon binding to a target analyte. This can manifest as a "turn-on" or "turn-off" of fluorescence, or a noticeable shift in the emission wavelength. Studies on fluorescent dyes like coumarin derivatives have demonstrated their ability to act as sensors for pH and specific metal ions, such as Fe³⁺ and Al³⁺. nih.gov The fluorescence of these dyes is significantly quenched or altered in the presence of the analytes, providing a clear signal for detection.

Derivatives of this compound could be designed to operate on similar principles. For example, a receptor unit designed to bind a specific ion could be attached at the 5-position via a cross-coupling reaction. Binding of the target ion to the receptor would alter the electronic structure of the entire molecule, leading to a change in its fluorescence. This approach could be used to develop sensors for:

Environmental Monitoring: Detecting heavy metal contamination in water.

Biological Imaging: Visualizing the concentration and location of specific ions or molecules within living cells. nih.gov

Medical Diagnostics: Creating assays for biomarkers indicative of disease.

The nicotinonitrile core is a feature in many biologically active molecules, and the synthetic accessibility of its derivatives makes it a valuable tool for creating probes to study biological systems. ekb.egnih.gov

Investigation as Corrosion Inhibitors in Chemical Systems

The protection of metals from corrosion is a critical industrial challenge, and organic heterocyclic compounds have proven to be highly effective corrosion inhibitors, particularly in acidic environments. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that prevents the corrosive medium from reaching the metal. Pyridine derivatives are well-documented as effective corrosion inhibitors for mild steel. rdd.edu.iqresearchgate.net

The efficacy of these inhibitors is attributed to several molecular features:

Heteroatoms: The presence of nitrogen, oxygen, or sulfur atoms with lone pairs of electrons facilitates coordination to the metal surface.

Aromatic Rings: The π-electrons of the aromatic system provide another avenue for interaction with the vacant d-orbitals of the metal.

Substituents: The nature of the substituents on the ring can influence the electron density of the molecule and its adsorption characteristics.

This compound possesses all the key features of a potent corrosion inhibitor. The nitrogen atom in the pyridine ring and the π-system can effectively adsorb onto a steel surface. The presence of a bromine atom and methyl groups can further enhance this interaction. Studies on various pyridine bromide derivatives have shown excellent inhibition efficiencies. rdd.edu.iqekb.egconsensus.app For example, N-(5-bromo-2-hydroxybenzylidene) pyridine-4-amine has been investigated as an inhibitor for X70 steel, demonstrating the positive contribution of the bromo-substituent. researchgate.net Another study on 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP) reported an inhibition efficiency of up to 98.4% for mild steel in hydrochloric acid. uotechnology.edu.iq

The table below summarizes the performance of several related pyridine derivatives as corrosion inhibitors, illustrating the potential of this class of compounds.

| Inhibitor Compound Name | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

| Pyridinium Bromide Derivatives (P1, P2, P3) | Mild Steel | 1M H₂SO₄ | Significant, increases with concentration | ekb.eg |

| 4-(4-bromo-benzylidene-hydrazinocarbonyl)-1-phenyl-pyridinium bromide (A1) | Mild Steel | 1M H₂SO₄ | High, increases with concentration | rdd.edu.iq |

| N-(5-bromo-2-hydroxybenzylidene) pyridine-4-amine (B-HBPA) | X70 Steel | 2M HCl | High | researchgate.net |

| 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP) | Mild Steel | 0.5M HCl | 98.4 | uotechnology.edu.iq |

These findings strongly suggest that this compound and its derivatives are excellent candidates for development as novel corrosion inhibitors.

Development of Novel Synthetic Reagents and Catalysts from Nicotinonitrile Frameworks

While much research focuses on the synthesis of nicotinonitriles using advanced catalysts, nih.govresearchgate.net the nicotinonitrile framework itself holds significant potential for the development of new reagents and catalysts. N-heterocyclic compounds, particularly pyridines, are ubiquitous as ligands in transition metal catalysis. The lone pair of electrons on the nitrogen atom makes it an excellent Lewis base, capable of coordinating to a metal center and modulating its reactivity.

The structure of this compound is well-suited for transformation into a custom ligand. The bromine atom is a key functional handle that allows for the introduction of other coordinating groups, such as phosphines, amines, or other N-heterocycles, through established cross-coupling methodologies. For example, a reaction could be designed to couple the pyridine core to a phosphine-containing fragment, creating a bidentate P,N-ligand. Such ligands are highly valuable in asymmetric catalysis and other fine chemical syntheses.

Furthermore, the nitrile group itself can act as a coordinating group or be chemically transformed. For example, reduction of the nitrile would yield an aminomethyl group, which could serve as a coordinating arm of a new ligand.

Future Directions and Emerging Research Avenues for 5 Bromo 4,6 Dimethylnicotinonitrile

Development of Stereoselective Synthetic Methods

The development of bioactive molecules often necessitates precise control over their three-dimensional structure, as the biological activity of enantiomers can differ significantly. For instance, the therapeutic effects of drugs like (R)-Baclofen and (S)-Pregabalin are primarily associated with a single enantiomer. mdpi.com While current synthetic routes to substituted pyridines are well-established, the introduction of chirality into molecules like 5-Bromo-4,6-dimethylnicotinonitrile remains a compelling area for future investigation. nih.govresearchgate.netorganic-chemistry.org

Future research could focus on developing stereoselective methods to introduce chiral centers into the substituents of the this compound core. This could involve the asymmetric synthesis of precursors or the stereoselective modification of the existing methyl groups. The use of chiral catalysts or auxiliaries in the synthesis of pyridine (B92270) derivatives is a promising strategy. mdpi.com For example, proline-catalyzed asymmetric Michael additions have been successfully used to create chiral intermediates for β-substituted GABA derivatives. mdpi.com Adapting such methodologies to introduce chirality into the side chains of nicotinonitrile derivatives could lead to novel compounds with potentially enhanced or specific biological activities. The exploration of enantioselective C-H activation or functionalization of the methyl groups represents another frontier, offering a direct route to chiral derivatives.

Exploration of Organometallic Chemistry and Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring serves as a key functional handle for a wide array of organometallic cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. wikipedia.org The exploration of reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination using this compound as a substrate is a significant area for future research.

The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, is a robust method for creating C-C bonds. wikipedia.orglibretexts.orgorganic-chemistry.org By reacting this compound with various boronic acids or esters, a diverse library of 5-aryl or 5-vinyl substituted 4,6-dimethylnicotinonitriles could be generated. mdpi.comillinois.edu

The Sonogashira coupling provides a route to connect terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgjk-sci.comorganic-chemistry.org This reaction would allow for the introduction of alkynyl moieties at the 5-position of the nicotinonitrile ring, yielding conjugated enynes and arylalkynes which are valuable in materials science and medicinal chemistry. rsc.org

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. researchgate.netwikipedia.orgorganic-chemistry.org Applying this reaction to this compound would enable the synthesis of styrenyl and other alkenyl derivatives. nih.govnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. wikipedia.orgchemspider.comlibretexts.org This would be a powerful method to introduce a wide range of primary and secondary amines at the 5-position, leading to novel derivatives with potential applications in drug discovery. researchgate.netrsc.org

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, Base | 5-R-4,6-dimethylnicotinonitrile (R=aryl, vinyl) |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) cocatalyst, Base | 5-(R-C≡C)-4,6-dimethylnicotinonitrile |

| Heck Reaction | Alkene (e.g., Styrene) | Pd catalyst, Base | 5-(alkenyl)-4,6-dimethylnicotinonitrile |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Ligand, Base | 5-(R¹R²N)-4,6-dimethylnicotinonitrile |

This table presents hypothetical applications based on established cross-coupling methodologies.

Investigation of Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which studies the non-covalent interactions between molecules, offers a pathway to design novel materials with tailored properties. The functional groups on this compound—the pyridine nitrogen, the nitrile group, and the bromine atom—are all capable of participating in specific intermolecular interactions such as hydrogen bonding and halogen bonding.

The pyridine nitrogen can act as a hydrogen bond acceptor, while the nitrile nitrogen can also participate in weaker hydrogen bonding. The bromine atom is a potential halogen bond donor. These interactions can be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures like tapes, sheets, or three-dimensional networks. nsf.gov The study of how these different functional groups compete or cooperate to form specific "supramolecular synthons" is a key area of research. For instance, hydrogen bonding involving pyridone motifs is a well-studied synthon for creating dimeric structures. acs.orgmdpi.com Similarly, the self-assembly of nicotinic acid derivatives has been shown to form complex structures like mesotubes. nih.gov

Future work could involve co-crystallization experiments with various hydrogen and halogen bond donors and acceptors to create new multi-component crystals with unique properties. Understanding the principles that govern the self-assembly of this compound will be crucial for the rational design of crystalline materials with desired optical, electronic, or porous properties. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is revolutionizing chemical manufacturing. nih.govresearchgate.net These technologies offer numerous advantages, including enhanced safety, improved heat and mass transfer, precise process control, and the ability to telescope multiple reaction steps. flinders.edu.aunih.gov

Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient, scalable, and safer production processes. nih.govnih.gov For example, hazardous reagents could be generated and consumed in situ, minimizing risks. flinders.edu.au The cross-coupling reactions discussed previously are particularly well-suited for flow chemistry, allowing for rapid optimization and the generation of compound libraries through automated platforms. nih.gov

The synthesis of nicotinamide (B372718) derivatives has already been demonstrated in continuous flow microreactors. researchgate.net Furthermore, flow photochemistry could be employed for specific transformations, such as the bromination of precursors, leading to increased productivity and purity. researchgate.net Integrating these modern synthetic tools will not only accelerate the exploration of the chemical space around this compound but also facilitate its potential scale-up for industrial applications. mdpi.com

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-4,6-dimethylnicotinonitrile?

- Methodology : A common approach involves chlorination of precursor molecules. For example, 4,6-dimethyl-2-hydroxynicotinonitrile is mono-chlorinated at the 5-position using sulfuryl chloride (SO₂Cl₂), followed by bromination. Alternatively, intermediates like 2,5-dichloro-4,6-dimethylnicotinonitrile can be synthesized via reactions with phosphorus oxychloride (POCl₃) and further functionalized .

- Key Considerations : Reaction temperature (70–80°C), solvent selection (e.g., methanol/water mixtures), and catalytic additives (e.g., 1,10-phenanthroline) influence yield and purity.

Q. How can researchers verify the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Typical NMR signals include δ 2.4 (s, 3H for methyl groups) and aromatic proton signals between δ 7.3–8.5, depending on substituents .

- Mass Spectrometry (MS) : Expected molecular ion peaks at m/z 210 (79Br) and 212 (81Br) due to bromine’s isotopic pattern .

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: ~45%, H: ~3.3%, N: ~13%) .

Q. What safety protocols are essential when handling this compound?

- Handling Guidelines :

- Use personal protective equipment (PPE): gloves, goggles, and lab coats.

- Avoid inhalation (P335: “If respiratory symptoms occur, seek medical attention”) and skin contact (H315: “Causes skin irritation”) .

- Store in a dry, cool environment away from ignition sources (P210: “Keep away from heat/sparks/open flames”) .

Q. What are the primary applications of this compound in organic synthesis?

- Role as a Building Block : Used to synthesize heterocyclic compounds (e.g., pyridines, pyrimidines) and pharmaceutical intermediates. For example, it serves as a precursor in the synthesis of Opicapone, a Parkinson’s disease drug .

Advanced Research Questions

Q. How does this compound participate in organophosphorus reagent reactions?

- Reactivity Insights : Reacts with organophosphorus reagents (e.g., triethyl phosphite) to form phosphorylated derivatives. These reactions often proceed via nucleophilic substitution at the bromine site, with regioselectivity influenced by steric effects from the methyl groups .

- Mechanistic Analysis : Monitor reaction progress using NMR to track phosphorus-containing intermediates.

Q. What computational methods can predict the electronic properties of this compound for corrosion inhibition studies?

- Quantum Chemical Modeling :

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity.

- Parameters like electronegativity and global hardness correlate with inhibition efficiency in acidic environments, as seen in related methylnicotinonitrile derivatives .

Q. How can researchers optimize the synthesis of this compound for high-throughput pharmaceutical applications?

- Process Optimization :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromination efficiency.

- Green Chemistry : Replace chlorinated solvents (e.g., dichloromethane) with ionic liquids to reduce environmental impact .

- Scale-Up Challenges : Address exothermic reactions via controlled temperature gradients and inline monitoring (e.g., FTIR for intermediate tracking).

Q. What mechanistic insights explain the synergistic inhibition effects of methylnicotinonitrile derivatives in corrosion studies?

- Synergistic Mechanisms : Methylnicotinonitrile derivatives (e.g., 2-ethoxy analogs) adsorb onto metal surfaces, forming protective films. Combined with iodide ions, they enhance inhibition by modifying charge transfer resistance, as demonstrated in electrochemical impedance spectroscopy (EIS) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.